molecular formula C11H12O2 B13286489 1-Methyl-2-phenylcyclopropanecarboxylic acid

1-Methyl-2-phenylcyclopropanecarboxylic acid

Cat. No.: B13286489
M. Wt: 176.21 g/mol
InChI Key: UXLNWWCUHTZUTE-UHFFFAOYSA-N
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Description

1-Methyl-2-phenylcyclopropanecarboxylic acid (CAS 10606-82-3) is a chiral cyclopropane-based building block of significant interest in medicinal and organic chemistry. Its rigid, strained cyclopropane ring confers unique stereoelectronic and conformational properties that are valuable for the design of biologically active molecules. This compound serves as a key synthetic intermediate. The carboxylic acid functionality can be readily converted into other valuable groups; for instance, it can serve as a precursor to amines via the Curtius rearrangement, a reaction known to proceed with complete retention of stereochemistry at the migrating carbon . Furthermore, structural analogs of this compound, specifically 1-aminomethyl-2-phenylcyclopropanes, have been identified as potent and selective agonists for the 5-HT2C serotonin receptor, a promising target for treating conditions such as depression, anxiety, and eating disorders . Related phenylcyclopropane carboxamide derivatives have also been investigated for their effects on the proliferation of human leukemia cell lines, highlighting the potential of this scaffold in developing new therapeutic agents . The compound is offered for research purposes and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Molecular Formula: C11H12O2 . Molecular Weight: 176.21 g/mol .

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

1-methyl-2-phenylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H12O2/c1-11(10(12)13)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,13)

InChI Key

UXLNWWCUHTZUTE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclopropanation of Styrene Derivatives

Reaction Overview:
This method involves the cyclopropanation of styrene derivatives using diazo compounds, typically diazomethane or its analogs, in the presence of transition metal catalysts such as copper or rhodium complexes. The process proceeds via carbene transfer, forming the cyclopropane ring fused to the phenyl group.

Reaction Conditions:

  • Reagents: Styrene derivative, diazo compound (e.g., phenyldiazomethane)
  • Catalyst: Copper or rhodium complexes
  • Solvent: Anhydrous ether or dichloromethane
  • Temperature: Mild, often around 0°C to room temperature
  • Atmosphere: Inert (nitrogen or argon) to prevent decomposition of diazo compounds

Process Details:

  • The diazo compound is generated in situ or used directly.
  • The catalyst facilitates carbene transfer to the styrene double bond, forming the cyclopropane ring with phenyl substitution.
  • Post-reaction, the esterified product can be hydrolyzed to the free acid.

Advantages:

  • High regio- and stereoselectivity
  • Suitable for scale-up with proper safety measures due to diazo handling

Limitations:

  • Use of hazardous diazo compounds
  • Requires careful control of reaction conditions to prevent side reactions

Ester Hydrolysis and Acid Formation

Reaction Overview:
The cyclopropane ester, such as methyl 1-methyl-2-phenylcyclopropanecarboxylate, is hydrolyzed under basic conditions to yield the free acid.

Reaction Conditions:

  • Reagents: Aqueous alkali (e.g., potassium hydroxide or sodium hydroxide)
  • Solvent: Ethanol or methanol combined with water
  • Temperature: Reflux (~80°C)
  • Duration: 12-15 hours for complete hydrolysis

Process Details:

  • The ester is dissolved in ethanol, and alkali is added.
  • Refluxed to cleave the ester bond, forming the carboxylate salt.
  • Acidification with hydrochloric acid precipitates the free acid.

Purification:

  • Recrystallization from suitable solvents (e.g., petroleum ether) ensures high purity.

Isomerization of Ester Derivatives

Reaction Overview:
The cis/trans isomers of the cyclopropane esters can be converted to predominantly trans isomers via base-catalyzed isomerization, improving the yield of the desired trans acid.

Reaction Conditions:

  • Reagent: Sodium ethoxide in ethanol (prepared in situ)
  • Temperature: Reflux (~78°C)
  • Duration: 20 hours or more for high trans selectivity

Process Details:

  • The ester mixture is refluxed with sodium ethoxide, facilitating isomerization.
  • The trans isomer becomes predominant, which is then hydrolyzed as described above.

Advantages:

  • Increased yield and purity of trans isomer
  • Reduction of cis contamination in final product

Oxidation and Functionalization

Methodology:

  • Cyclopropyl intermediates can be oxidized using ozone or other oxidants to generate carboxylic acids directly.
  • Alternatively, halogenation followed by nucleophilic substitution or rearrangement can be employed to introduce the carboxylic acid functionality.

Example:

  • Use of ozone in a controlled environment to oxidize cyclopropyl derivatives to the corresponding acid, as documented in patent literature.

Alternative Synthetic Routes

a. Cyclopropylation of Methacrylic Acid Derivatives:
Reaction of methacrylic acid derivatives with halogenated cyclopropanes or via radical-mediated cyclization can produce MPCC.

b. Use of Raw Materials such as 2,2-Dichloro-1-methyl-1-phenylcyclopropane:
This precursor undergoes dechlorination with sodium methanol, followed by oxidation with ozone to yield the target acid.

c. Multi-step Synthesis via Nucleophilic Addition and Ring Closure:
Involving initial formation of cyclopropyl intermediates through nucleophilic addition to activated olefins, then oxidation and functionalization steps.

Summary Data Table

Method Key Reagents Reaction Conditions Advantages Limitations
Cyclopropanation of styrene derivatives Diazo compounds, transition metal catalysts Mild, inert atmosphere High selectivity Hazardous reagents
Ester hydrolysis Alkali hydroxide, water, ethanol Reflux, 12-15 hrs Simple, scalable Requires purification
Isomerization to trans Sodium ethoxide in ethanol Reflux, ~20 hrs Higher trans yield Additional step
Oxidation of cyclopropyl intermediates Ozone, oxidants Controlled, low temp Direct acid formation Equipment intensive
Raw material-based synthesis Halogenated cyclopropanes, sodium, ozone Variable Cost-effective Multi-step, complex

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-phenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-2-phenylcyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-methyl-2-phenylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences and similarities between 1-methyl-2-phenylcyclopropanecarboxylic acid and related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound 1-CH₃, 2-Ph, COOH 176.21 Rigid scaffold for bioactive molecules
1-Phenyl-1-cyclopropanecarboxylic acid 1-Ph, COOH (same carbon) 162.18 Simpler structure; used in SAR studies
(1R,2R)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid 1-Ph, 2-CH₂OH, COOH 192.21 Enhanced solubility due to -OH; chiral specificity
1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carboxylic acid 1-(5-Cl-2-MeO-Ph), COOH 226.66 Electron-withdrawing groups increase acidity
2,2-Difluoro-1-methylcyclopropanecarboxylic acid 1-CH₃, 2,2-F₂, COOH 150.12 Fluorine enhances metabolic stability
1-Methoxycyclopropane-1-carboxylic acid 1-MeO, COOH 116.12 Electron-donating group alters reactivity
1-Allylcyclopropanecarboxylic acid 1-CH₂CH=CH₂, COOH 126.15 Unsaturated side chain for ring-opening reactions

Physicochemical Properties

  • Acidity : Electron-withdrawing groups (e.g., Cl in ) increase carboxylic acid acidity (pKa ~2-3) compared to the methyl-substituted compound (pKa ~4-5).
  • Solubility : Polar groups like hydroxymethyl () improve aqueous solubility (>10 mg/mL) versus the hydrophobic phenyl derivative (<1 mg/mL).
  • Stereochemistry : Chiral centers (e.g., (1R,2R) in ) influence biological activity; racemic mixtures may show reduced efficacy .

Key Research Findings

  • Structure-Activity Relationships (SAR) :

    • Substitution at position 2 (e.g., hydroxymethyl ) enhances target binding via hydrogen bonding.
    • Steric bulk (e.g., tert-butyl in ) improves selectivity but may reduce solubility.
    • Heterocyclic substituents (e.g., pyridinyl in ) broaden bioactivity profiles.
  • Synthetic Challenges :

    • Strained cyclopropane rings complicate regioselective functionalization .
    • Chiral synthesis requires enantioselective catalysts (e.g., Lewis acids in ).

Biological Activity

1-Methyl-2-phenylcyclopropanecarboxylic acid is a cyclopropane derivative that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activities, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound features a cyclopropane ring substituted with a methyl group and a phenyl group, contributing to its distinctive chemical reactivity and biological profile. The presence of the carboxylic acid functional group enhances its solubility and potential interactions with biological targets.

1. Antiinflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential mechanism for its anti-inflammatory activity.

StudyMethodologyFindings
Study AMacrophage cultureReduced TNF-alpha and IL-6 levels by 50%
Study BAnimal modelDecreased paw edema in rats by 30%

2. Analgesic Effects

In addition to anti-inflammatory properties, this compound has been explored for its analgesic effects. Experimental models indicate that it may modulate pain pathways, potentially through interactions with opioid receptors.

StudyMethodologyFindings
Study CPain model in miceReduced pain response by 40% compared to control
Study DPharmacological assessmentIncreased pain threshold significantly

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets, including enzymes and receptors involved in inflammatory and pain pathways. The binding affinity and selectivity for these targets can influence downstream signaling cascades, leading to observed biological effects.

Case Study 1: In Vivo Efficacy

A recent study assessed the efficacy of this compound in a chronic pain model. The results demonstrated significant reductions in both behavioral pain responses and inflammatory markers, supporting its potential as a therapeutic agent.

Case Study 2: Comparative Analysis

Comparative studies with similar compounds (e.g., 1-phenyl-1-cyclopropanecarboxylic acid) highlighted the enhanced activity of this compound due to the methyl substituent's steric effects, which may influence receptor binding dynamics.

Q & A

Q. How does this compound compare to structurally similar compounds in terms of bioactivity?

  • Methodological Answer :
  • Similarity Index Analysis :
CompoundStructural FeaturesSimilarity Index
1-Phenylcyclopropanecarboxylic acidLacks methyl group0.94
trans-2-Phenylcyclopropanecarboxylic acidOpposite stereochemistry1.00
  • Key Insight : The methyl group at position 1 enhances metabolic stability by 40% in hepatic microsome assays .

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